

Application Notes and Protocols for Quizartinib (C₂₉H₃₂N₆O₄S)

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Compound of Interest

Compound Name: C₂₅H₁₉Cl₂N₃O₅

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Quizartinib, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. The protocols detailed below are for the treatment of cells in vitro to study its biological effects, particularly in the context of Acute Myeloid Leukemia (AML) with FLT3 internal tandem duplication (ITD) mutations.

Introduction

Quizartinib, with the chemical formula C₂₉H₃₂N₆O₄S, is a small molecule receptor tyrosine kinase inhibitor.[1] Its primary molecular target is FLT3, a proto-oncogene that plays a critical role in the proliferation and survival of hematopoietic stem cells.[2][3] Mutations in the FLT3 gene, especially internal tandem duplications (ITD), lead to constitutive activation of the receptor, promoting uncontrolled cell growth and contributing significantly to the pathogenesis of AML.[2][4] Quizartinib is indicated for the treatment of adult patients with newly diagnosed AML that is FLT3-ITD positive.[5][6]

Mechanism of Action

Quizartinib functions by binding to the ATP-binding domain of the FLT3 receptor, which prevents its autophosphorylation and subsequent activation.[2][5] This inhibition disrupts downstream signaling pathways that are crucial for cell survival and proliferation, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT5 pathways.[2][4] The suppression of these

signaling cascades ultimately induces apoptosis (programmed cell death) and inhibits the proliferation of leukemic cells harboring the FLT3-ITD mutation.[\[2\]](#)[\[7\]](#)

Signaling Pathway of Quizartinib's Action

Caption: Quizartinib inhibits FLT3, blocking downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data related to Quizartinib's activity from various studies.

Table 1: Inhibitory Concentrations (IC50) of Quizartinib in AML Cell Lines

Cell Line	FLT3 Status	Assay	IC50 (nM)	Reference
MV4-11	Homozygous FLT3-ITD	Cell Proliferation	0.56	[8] [9]
MV4-11	Homozygous FLT3-ITD	FLT3 Phosphorylation	0.50	[10]
MOLM-14	Heterozygous FLT3-ITD	Apoptosis Induction	~1-2	[11]
RS4;11	Wild-Type FLT3	FL-Stimulated Erk1/2 Phosphorylation	0.3	[12]
RS4;11	Wild-Type FLT3	FL-Stimulated Akt Phosphorylation	3	[12]
SEM-K2	Wild-Type FLT3 (amplified)	STAT5 Phosphorylation	~0.3-0.7	[12]

Table 2: Binding Affinity of Quizartinib and its Metabolite

Compound	Target	Binding Affinity (Kd, nM)	Reference
Quizartinib	FLT3	1.6	[8] [9]
AC886 (active metabolite)	FLT3	1.1	[10]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol outlines the steps to determine the effect of Quizartinib on the viability of AML cells.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for assessing cell viability after Quizartinib treatment.

Materials:

- AML cell line (e.g., MV4-11)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Quizartinib (stock solution in DMSO)
- 96-well white, clear-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

- **Compound Preparation:** Prepare a serial dilution of Quizartinib in complete medium. The final concentrations should typically range from 0.1 nM to 1000 nM. Include a DMSO vehicle control.
- **Cell Treatment:** Add 100 μ L of the diluted Quizartinib or vehicle control to the respective wells.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Assay:**
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Data Acquisition:** Measure the luminescence using a plate-reading luminometer.
- **Data Analysis:** Normalize the data to the vehicle control and plot the cell viability against the log of Quizartinib concentration to determine the IC₅₀ value.

Protocol 2: Western Blotting for FLT3 Signaling Pathway Analysis

This protocol is designed to analyze the phosphorylation status of FLT3 and its downstream targets.

Experimental Workflow for Western Blotting

Caption: Workflow for Western blot analysis of FLT3 signaling.

Materials:

- AML cell line (e.g., MV4-11)

- Quizartinib
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-Actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment: Plate MV4-11 cells and treat with various concentrations of Quizartinib (e.g., 0.1 nM to 100 nM) for 2 hours.
- Cell Lysis:
 - Harvest and wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer on ice for 30 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation:
 - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin).

Protocol 3: Flow Cytometry for Apoptosis Analysis

This protocol describes how to assess Quizartinib-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.

Materials:

- AML cell line (e.g., MOLM-14)
- Quizartinib
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Treatment: Treat MOLM-14 cells with Quizartinib (e.g., 10 nM) for 48 hours.
- Cell Staining:
 - Harvest and wash the cells with cold PBS.
 - Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.
- Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

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